

An In-depth Technical Guide to 2-Bromo-5-methylpyridin-4-amine

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-methylpyridin-4-amine** (CAS No. 79055-60-0), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential applications, and explores its relevance in contemporary drug discovery, particularly in the development of kinase inhibitors.

Chemical Identity and Properties

The IUPAC name for the compound with CAS number 79055-60-0 is **2-Bromo-5-methylpyridin-4-amine**. The numbering of the pyridine ring begins at the nitrogen atom (position 1), with the substituents located at positions 2, 4, and 5.

Physicochemical Data

Quantitative data for **2-Bromo-5-methylpyridin-4-amine** is summarized below. The data is primarily derived from computational models and data available for its close isomer, 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2), which is expected to have very similar properties.

Property	Value	Source
CAS Number	79055-60-0	Chemical Suppliers
Molecular Formula	C ₆ H ₇ BrN ₂	PubChem[1]
Molecular Weight	187.04 g/mol	PubChem[1]
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donors	1	AA Blocks[2]
Hydrogen Bond Acceptors	2	AA Blocks[2]
Rotatable Bond Count	0	AA Blocks[2]
Topological Polar Surface Area	38.9 Å ²	PubChem[1]
Appearance	White to off-white solid	Sourcing Guide[3]
Purity	Typically ≥97%	Sourcing Guide[3]

Synthesis and Reactivity

While specific literature detailing a multi-step synthesis for **2-Bromo-5-methylpyridin-4-amine** is limited, a plausible synthetic route can be devised based on established pyridine chemistry. A representative protocol would involve the bromination of a suitable methylpyridinamine precursor.

Representative Synthesis Protocol

This protocol describes the synthesis of the isomeric compound 2-Amino-5-bromo-4-methylpyridine, which illustrates the key transformations likely applicable to the target compound.

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.

Materials:

- 2-Amino-4-methylpyridine

- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Acetonitrile
- Deionized Water
- Ice bath
- Standard laboratory glassware
- Magnetic stirrer
- Filtration apparatus
- Thin-Layer Chromatography (TLC) equipment

Procedure:

- Under ice bath conditions, dissolve 2-Amino-4-methylpyridine (30g, 277.8mmol) in DMF (150ml).
- Prepare a solution of NBS (49.44g, 277.8mmol) in DMF.
- Add the NBS solution dropwise to the solution of 2-Amino-4-methylpyridine while maintaining the temperature of the reaction mixture.
- After the addition is complete, allow the reaction to proceed at 20°C for 8-10 hours.
- Monitor the reaction progress using TLC until the starting material is completely consumed.
- Upon completion, pour the reaction mixture into water, which will cause a brown solid to precipitate.
- Collect the solid by filtration and wash it with water.
- The crude product is then washed with acetonitrile (164ml).

- After a final filtration and drying, a brown solid of 2-Amino-5-bromo-4-methylpyridine is obtained (Yield: ~80%).

Reactivity and Use in Cross-Coupling Reactions

Substituted bromopyridines like **2-Bromo-5-methylpyridin-4-amine** are valuable intermediates in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom at the 2-position can be readily displaced by a variety of organic groups from boronic acids or their esters, allowing for the construction of complex molecular architectures.

Biological Relevance and Applications in Drug Discovery

While direct biological activity data for **2-Bromo-5-methylpyridin-4-amine** is not extensively documented, its structural motifs are present in compounds with significant pharmacological activity. The primary area of interest for such compounds is in the development of kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

The closely related isomer, 2-amino-5-bromo-4-methylpyridine, has been utilized in the synthesis of imidazo[4,5-b]pyridine-based compounds that act as dual inhibitors for FLT3 (FMS-like tyrosine kinase 3) and Aurora kinases.^{[4][5]}

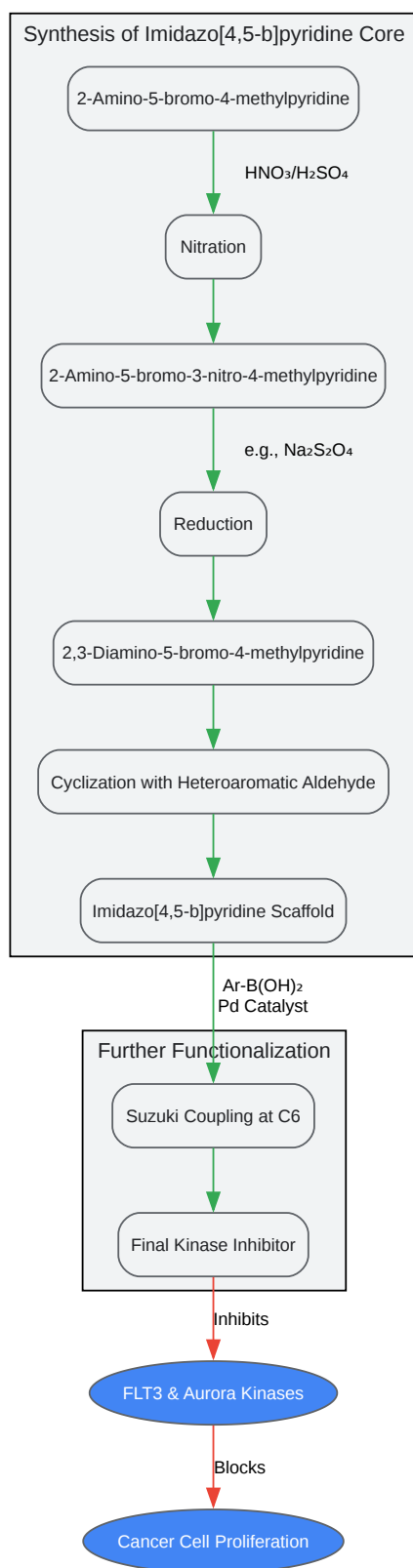
- **FLT3 Kinase:** This receptor tyrosine kinase is a critical regulator of hematopoiesis. Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, which is a key driver in approximately 20-35% of Acute Myeloid Leukemia (AML) cases and is associated with a poor prognosis.^{[4][5]}
- **Aurora Kinases:** This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial role in cell cycle regulation, particularly in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

The synthesis of these dual inhibitors involves the use of the aminobromopyridine core to construct the larger imidazo[4,5-b]pyridine scaffold, which is then further functionalized to achieve high-potency inhibition of both kinase targets.^[4]

Diagrams and Workflows

Synthetic Pathway to Dual FLT3/Aurora Kinase Inhibitors

The following diagram illustrates the role of a 2-amino-5-bromopyridine derivative as a key intermediate in the synthesis of potent kinase inhibitors.

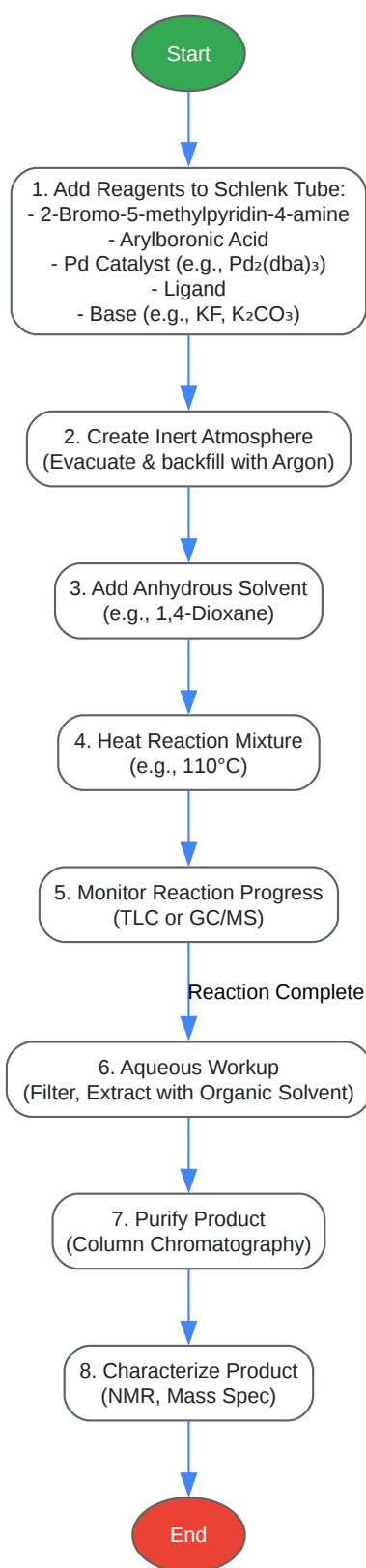


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Caption: Synthetic pathway for kinase inhibitors using a substituted pyridine intermediate.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical laboratory workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for **2-Bromo-5-methylpyridin-4-amine**.



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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